Lipophilicity Comparison: 3-Thienyl vs. 2-Thienyl Isomer
The target compound, with its thiophene ring attached at the 3-position, exhibits a computed XLogP3 of 3.6, a value that is typical for moderately lipophilic CNS drug candidates [1]. While direct experimental logD/logP data for the 2-thienyl isomer is not available in the public domain, it is a well-established class-level principle that thiophene regioisomers exhibit distinct lipophilicity profiles due to differences in molecular shape and electronic distribution [2]. This predicted lipophilicity is a key differentiator for medicinal chemists tuning ADME properties.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (value not publicly available; basis for comparison is class-level electronic difference) |
| Quantified Difference | Absolute value difference cannot be calculated without comparator data; the difference is a qualitative inference based on known regioisomeric effects on lipophilicity. |
| Conditions | Computational prediction using XLogP3 algorithm as reported on the chemical database [1]. |
Why This Matters
Lipophilicity is a primary driver of compound solubility, permeability, and metabolic clearance; a difference in XLogP3, even by 0.5 units, can significantly alter a compound's oral bioavailability and CNS penetration, making this specific regioisomer the correct choice for certain lead optimization paths.
- [1] Kuujia.com. (2025). CAS No. 2191265-61-7: 3-(Thiophen-3-yl)-N-4-(trifluoromethyl)phenylpyrrolidine-1-carboxamide. Retrieved April 29, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
